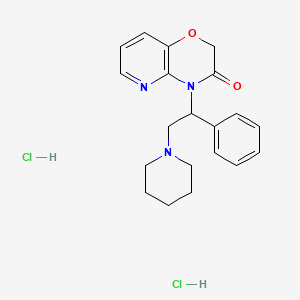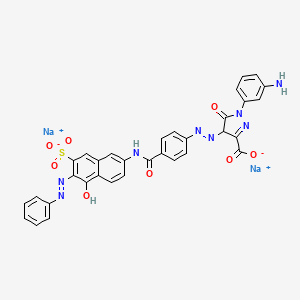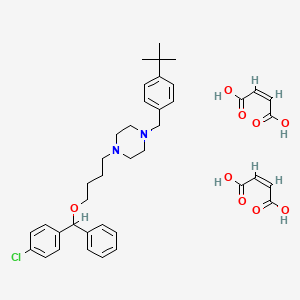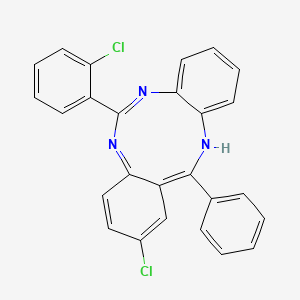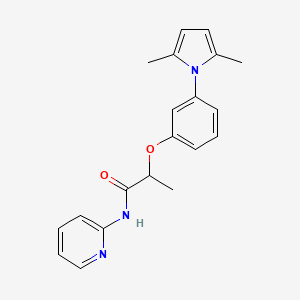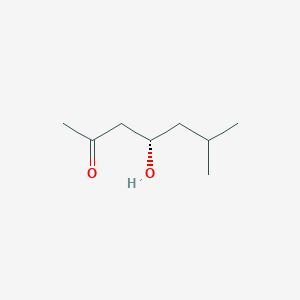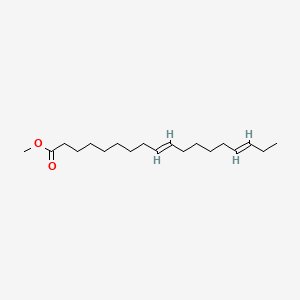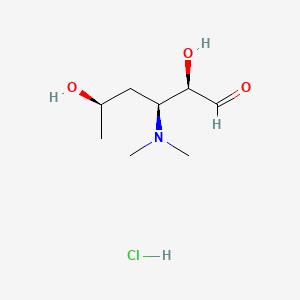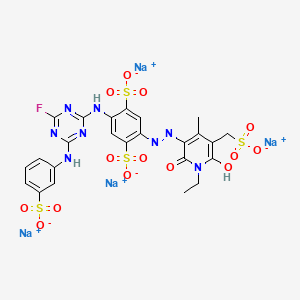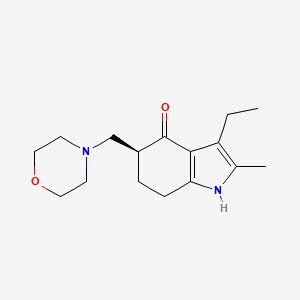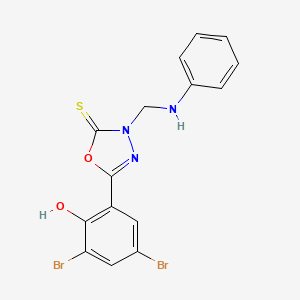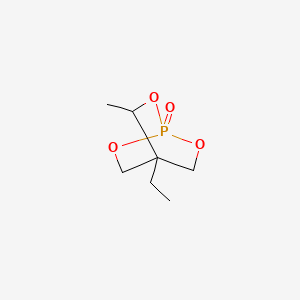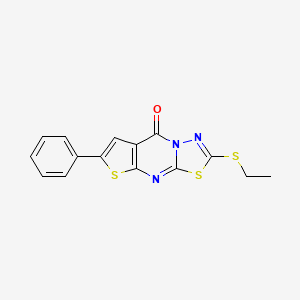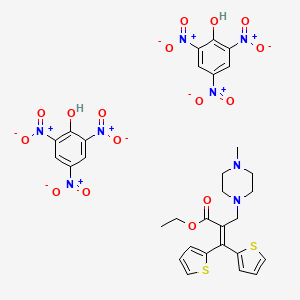
1-Piperazinepropionic acid, alpha-di-2-thienylmethylene-4-methyl-, ethyl ester, dipicrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazinepropionic acid, alpha-di-2-thienylmethylene-4-methyl-, ethyl ester, dipicrate is a complex organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
The synthesis of 1-Piperazinepropionic acid, alpha-di-2-thienylmethylene-4-methyl-, ethyl ester, dipicrate involves multiple steps, typically starting with the preparation of the piperazinepropionic acid derivative. The synthetic route may include:
Formation of Piperazine Derivative: The initial step involves the reaction of piperazine with appropriate reagents to form the piperazinepropionic acid intermediate.
Thienylmethylene Addition: The intermediate is then reacted with thienylmethylene compounds under controlled conditions to introduce the thienyl groups.
Esterification: The resulting compound undergoes esterification to form the ethyl ester.
Picrate Formation: Finally, the compound is reacted with picric acid to form the dipicrate salt.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and high-throughput screening.
Analyse Chemischer Reaktionen
1-Piperazinepropionic acid, alpha-di-2-thienylmethylene-4-methyl-, ethyl ester, dipicrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used, and may include various oxidized, reduced, or substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-Piperazinepropionic acid, alpha-di-2-thienylmethylene-4-methyl-, ethyl ester, dipicrate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Piperazinepropionic acid, alpha-di-2-thienylmethylene-4-methyl-, ethyl ester, dipicrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
1-Piperazinepropionic acid, alpha-di-2-thienylmethylene-4-methyl-, ethyl ester, dipicrate can be compared with similar compounds such as:
1-Piperazinepropionic Acid Derivatives: These compounds share the piperazinepropionic acid core but differ in their substituents.
Thienylmethylene Compounds: Compounds with thienylmethylene groups exhibit similar reactivity but may have different functional groups.
Picrate Salts: Other picrate salts have similar explosive properties but differ in their organic moieties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
103278-63-3 |
|---|---|
Molekularformel |
C31H30N8O16S2 |
Molekulargewicht |
834.7 g/mol |
IUPAC-Name |
ethyl 2-[(4-methylpiperazin-1-yl)methyl]-3,3-dithiophen-2-ylprop-2-enoate;2,4,6-trinitrophenol |
InChI |
InChI=1S/C19H24N2O2S2.2C6H3N3O7/c1-3-23-19(22)15(14-21-10-8-20(2)9-11-21)18(16-6-4-12-24-16)17-7-5-13-25-17;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-7,12-13H,3,8-11,14H2,1-2H3;2*1-2,10H |
InChI-Schlüssel |
WUKWYTQOMFMLDB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=C(C1=CC=CS1)C2=CC=CS2)CN3CCN(CC3)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


